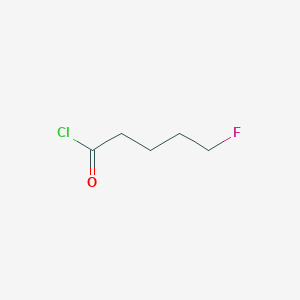

5-Fluoropentanoyl Chloride

CAS No.:

Cat. No.: VC18356868

Molecular Formula: C5H8ClFO

Molecular Weight: 138.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8ClFO |

|---|---|

| Molecular Weight | 138.57 g/mol |

| IUPAC Name | 5-fluoropentanoyl chloride |

| Standard InChI | InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2 |

| Standard InChI Key | AQDIGVNGFOXURO-UHFFFAOYSA-N |

| Canonical SMILES | C(CCF)CC(=O)Cl |

Introduction

Overview of 5-Chlorovaleryl Chloride

5-Chlorovaleryl chloride (C₅H₈Cl₂O, CAS 1575-61-7), also termed 5-chloropentanoyl chloride, is a reactive acyl chloride with significant utility in pharmaceutical and agrochemical synthesis. It is a colorless to pale yellow liquid with a pungent odor, characterized by its high reactivity toward nucleophiles such as amines and alcohols . Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 155.02 g/mol |

| Boiling Point | 38–39 °C at 0.15 mmHg |

| Density | 1.206 g/mL at 20 °C |

| Refractive Index | |

| Flash Point | 91 °C (196 °F) |

| Solubility | Sparingly in chloroform, reacts with water |

The compound’s corrosive nature and moisture sensitivity necessitate storage below 30°C in airtight containers .

Synthesis and Catalytic Innovations

Traditional Synthesis Routes

Historically, 5-chlorovaleryl chloride is produced via a three-step process:

-

Cyanation: Reaction of 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.

-

Hydrolysis: Conversion of the nitrile to 5-chlorovaleric acid using concentrated HCl.

-

Chlorination: Treatment of the acid with thionyl chloride (SOCl₂) to yield the acyl chloride .

This method, while effective, faces challenges such as prolonged reaction times and handling hazardous intermediates.

Advanced Catalytic Methods

A patented innovation (CN107628943B) simplifies synthesis by using δ-valerolactone, phosgene, and Fe/Al catalysts with water. Key advantages include:

-

Efficiency: 93% yield achieved at 100°C with Fe powder and water .

-

Safety: Eliminates gaseous HCl, reducing corrosion risks.

-

Scalability: Continuous phosgene introduction ensures consistent product quality .

Reaction conditions and yields from this method are summarized below:

| Catalyst | Temperature (°C) | Phosgene Equiv. | Yield (%) |

|---|---|---|---|

| Fe | 100 | 1.1 | 93 |

| Al | 90 | 1.2 | 87 |

This catalytic approach is now industrially preferred due to its operational simplicity and reduced environmental impact .

Industrial Applications

Pharmaceutical Intermediates

5-Chlorovaleryl chloride is critical in synthesizing:

-

Cilostazol: An antiplatelet drug used to treat peripheral artery disease. The chloride group facilitates amidation reactions with piperazine derivatives .

-

Apixaban Impurity 56: A quality control standard in anticoagulant production .

Agrochemical Synthesis

The compound serves as a precursor for pyraclonil, a herbicide effective against resistant weeds in rice paddies. Its mechanism involves inhibiting protoporphyrinogen oxidase, disrupting chlorophyll synthesis .

Specialty Chemicals

-

Polymers: Acylation of polystyrene/divinylbenzene resins for ion-exchange applications .

-

Surfactants: Production of amphiphilic compounds via reactions with long-chain amines .

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume